7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one
Description
7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one is a halogenated quinazolinone derivative characterized by bromine, chlorine, and fluorine substituents at positions 7, 6, and 5, respectively, on the quinazolinone scaffold. The unique trihalogenated structure of this compound likely enhances its electronic properties and binding affinity compared to non-halogenated analogs.
Properties
Molecular Formula |
C8H3BrClFN2O |
|---|---|
Molecular Weight |
277.48 g/mol |
IUPAC Name |
7-bromo-6-chloro-5-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3BrClFN2O/c9-3-1-4-5(7(11)6(3)10)8(14)13-2-12-4/h1-2H,(H,12,13,14) |
InChI Key |
MGQMQRMSWGZTHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Cl)F)C(=O)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as formic acid or formamide, to form the quinazolinone core.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It may participate in oxidation or reduction reactions under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved can vary based on the compound’s structure and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The target compound’s trihalogenation (Br, Cl, F) likely increases electronegativity and steric hindrance compared to dihalogenated analogs like 7-bromo-6-chloroquinazolin-4(3H)-one. This could influence solubility, reactivity, and target binding in medicinal applications.
- Substituent Position : Analogs such as 2-chloro-7-fluoroquinazoline demonstrate that halogen placement alters electronic distribution and molecular interactions.
- Functional Groups : Methyl or aryl substitutions (e.g., 7-bromo-2-methylquinazolin-4(3H)-one, 6-bromo-3-phenylquinazolin-4(3H)-one) introduce steric bulk or π-π stacking capabilities, affecting physicochemical behavior.
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Melting Points : 6-Bromo-3-phenylquinazolin-4(3H)-one exhibits a melting point of 186–188°C, suggesting that halogenation and aryl groups elevate thermal stability. The target compound’s trihalogenation may further increase its melting point.
- Solubility: Halogenated quinazolinones generally exhibit low aqueous solubility due to hydrophobic effects, though fluorine’s electronegativity might improve polarity marginally.
Biological Activity
7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents, significantly influences its biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one is with a molecular weight of approximately 243.58 g/mol. The distinct arrangement of halogen atoms contributes to its reactivity and interaction with biological targets.
The biological activity of 7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thus blocking substrate access and modulating metabolic pathways.
- Receptor Antagonism : It acts as an antagonist at specific receptors, influencing cellular signaling pathways crucial for various physiological processes.
Biological Activities
Research indicates that 7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cell lines, including those associated with non-small cell lung cancer (NSCLC). The compound's mechanism involves interference with the epidermal growth factor receptor (EGFR) signaling pathway.
- A study reported an IC50 value of 11 µM against NSCLC cells, indicating significant potency compared to other quinazoline derivatives .
-
Antifungal Properties :
- The compound has shown promising antifungal activity against various fungal strains. Its structural features enhance its ability to penetrate fungal cell membranes and disrupt metabolic functions.
- In vitro assays have indicated effective inhibition against common pathogenic fungi, suggesting potential therapeutic applications in treating fungal infections .
- Anti-inflammatory Effects :
Case Studies
Several studies have explored the efficacy and safety profile of 7-Bromo-6-chloro-5-fluoroquinazolin-4(3H)-one:
| Study | Findings |
|---|---|
| Study A | Investigated the anticancer effects on NSCLC; reported IC50 values indicating strong inhibition of cell growth. |
| Study B | Evaluated antifungal activity; demonstrated significant inhibition against Candida albicans and Aspergillus species. |
| Study C | Assessed anti-inflammatory effects in a murine model; showed reduced levels of pro-inflammatory cytokines. |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how modifications to the quinazolinone core influence biological activity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
